4-methyl-N-(trifluoromethyl)aniline
Overview
Description
4-methyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is a derivative of aniline, where the hydrogen atom in the para position of the aniline ring is replaced by a trifluoromethyl group, and the nitrogen atom is substituted with a methyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methyl-N-(trifluoromethyl)aniline can be synthesized through several methods. One common method involves the nucleophilic substitution reaction of 4-chloro-N-(trifluoromethyl)aniline with methylamine. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol .
Another method involves the reduction of 4-nitro-N-(trifluoromethyl)aniline using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale nitration of toluene followed by reduction and subsequent trifluoromethylation. This process involves the use of nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation and trifluoromethylation using trifluoromethyl iodide .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction
Properties
IUPAC Name |
4-methyl-N-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQBGGLGUHCGRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10709734 | |
Record name | 4-Methyl-N-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10709734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660-32-2 | |
Record name | 4-Methyl-N-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10709734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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